N-[2-(hydroxymethyl)phenyl]-2-(6-methoxy-2-naphthyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(hydroxymethyl)phenyl]-2-(6-methoxy-2-naphthyl)propanamide typically involves the reaction of naproxenoyl chloride with various amino compounds. This reaction is carried out under controlled conditions to ensure high yields and purity of the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(hydroxymethyl)phenyl]-2-(6-methoxy-2-naphthyl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be employed to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Its antibacterial properties suggest potential use in treating bacterial infections.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[2-(hydroxymethyl)phenyl]-2-(6-methoxy-2-naphthyl)propanamide involves its interaction with bacterial enzymes. Specifically, it targets the enoyl-acyl carrier protein reductase enzyme, which is crucial for bacterial fatty acid biosynthesis. By inhibiting this enzyme, the compound disrupts the bacterial cell membrane synthesis, leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naproxen: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar naphthyl structure.
2-(6-methoxy-2-naphthyl)propionamide derivatives: These compounds share a similar core structure and have been studied for their antibacterial and antifungal activities.
Uniqueness
N-[2-(hydroxymethyl)phenyl]-2-(6-methoxy-2-naphthyl)propanamide stands out due to its specific hydroxymethyl and phenyl substitutions, which may enhance its antibacterial activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C21H21NO3 |
---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
N-[2-(hydroxymethyl)phenyl]-2-(6-methoxynaphthalen-2-yl)propanamide |
InChI |
InChI=1S/C21H21NO3/c1-14(21(24)22-20-6-4-3-5-18(20)13-23)15-7-8-17-12-19(25-2)10-9-16(17)11-15/h3-12,14,23H,13H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
ZWABMEWKBUMVFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NC3=CC=CC=C3CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.